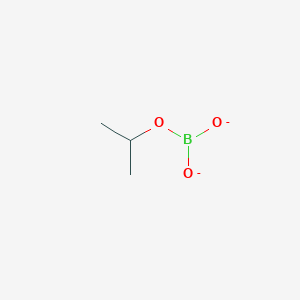

Isopropylborate

Description

BenchChem offers high-quality Isopropylborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

67417-43-0 |

|---|---|

Molecular Formula |

C3H7BO3-2 |

Molecular Weight |

101.90 g/mol |

IUPAC Name |

dioxido(propan-2-yloxy)borane |

InChI |

InChI=1S/C3H7BO3/c1-3(2)7-4(5)6/h3H,1-2H3/q-2 |

InChI Key |

SURBAJYBTYLRMQ-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Triisopropyl Borate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of triisopropyl borate from boric acid and isopropanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a deep understanding of the reaction's mechanistic underpinnings, practical experimental considerations, and industrial scale-up strategies. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only replicate the synthesis but also to innovate upon it. The content herein is grounded in authoritative sources and presents detailed, self-validating protocols, quantitative data summaries, and visual representations of the core chemical processes.

Introduction: The Versatility of Triisopropyl Borate

Triisopropyl borate, a clear, colorless liquid, is a versatile and indispensable reagent in modern organic chemistry. Its utility spans a wide range of applications, from being a key precursor in the synthesis of boronic acids and their esters for Suzuki-Miyaura cross-coupling reactions to serving as a Lewis acid catalyst in various organic transformations.[1][2] In the pharmaceutical and agrochemical industries, the carbon-carbon bonds forged via these methods are fundamental to the construction of complex molecular architectures.[2] Beyond organic synthesis, triisopropyl borate finds application as a boron diffusion source in the semiconductor industry, highlighting its importance in materials science.[3] Given its broad applicability, a thorough understanding of its synthesis is crucial for any professional engaged in advanced chemical research and development.

The Chemical Foundation: Understanding the Esterification of Boric Acid

The synthesis of triisopropyl borate from boric acid and isopropanol is fundamentally an esterification reaction. This process involves the reaction of an acid (boric acid) with an alcohol (isopropanol) to form an ester (triisopropyl borate) and water. The overall balanced chemical equation for this reaction is:

B(OH)₃ + 3 (CH₃)₂CHOH ⇌ B(OCH(CH₃)₂)₃ + 3 H₂O

This reaction is a reversible equilibrium.[4][5] To achieve a high yield of the desired product, the equilibrium must be shifted to the right, in favor of the triisopropyl borate. This is typically accomplished by removing one of the products, most commonly water, from the reaction mixture as it is formed.

Mechanistic Insights

The esterification of boric acid is believed to proceed through a series of nucleophilic substitution reactions at the boron center. While boric acid itself can act as a weak Lewis acid, the reaction is often facilitated by the principles of Le Chatelier. The lone pair of electrons on the oxygen atom of the isopropanol acts as a nucleophile, attacking the electron-deficient boron atom of boric acid. This is followed by the elimination of a molecule of water. This process is repeated three times to form the final triisopropyl borate product.

Experimental Protocols: From the Benchtop to Industrial Production

The synthesis of triisopropyl borate can be approached through several methods, each with its own advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available equipment.

Laboratory-Scale Synthesis: Azeotropic Dehydration

For laboratory-scale preparations, azeotropic dehydration is the most common and efficient method for driving the esterification equilibrium towards the product.[6][7] This technique relies on the use of an entraining solvent that forms a low-boiling azeotrope with water. As the reaction mixture is heated, the water-entrainer azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus, effectively removing water from the system.

Materials:

-

Boric acid (1.0 mol)

-

Isopropanol (3.3 mol)[7]

-

Cyclohexane or Toluene (as azeotropic agent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add boric acid and isopropanol. Add the azeotropic agent (e.g., cyclohexane). The volume of the azeotropic agent should be sufficient to fill the Dean-Stark trap.

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The azeotrope of cyclohexane and water will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This typically takes several hours. The reaction temperature will gradually rise as the water is removed.

-

Solvent Removal: Once the reaction is complete, reconfigure the apparatus for simple distillation. Distill off the azeotropic agent and any excess isopropanol.

-

Product Distillation: The crude triisopropyl borate is then purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for triisopropyl borate (approximately 138-140 °C at atmospheric pressure).

-

Drying and Storage: The purified product can be further dried over a suitable drying agent like anhydrous magnesium sulfate and then stored under an inert atmosphere to prevent hydrolysis.

Industrial-Scale Production: Reactive Distillation

On an industrial scale, the synthesis of triisopropyl borate is often carried out using a reactive distillation process.[6][8] This highly efficient technique combines the chemical reaction and the separation of products in a single unit. The reactants are fed into a distillation column where the reaction occurs. The more volatile products (water and azeotropic agent) are continuously removed from the top of the column, while the less volatile product (triisopropyl borate) is collected at the bottom.

This method offers several advantages over traditional batch processes, including:

-

Increased Conversion: Continuous removal of water drives the equilibrium towards near-complete conversion.

-

Energy Savings: The heat of reaction can be utilized for the distillation process.

-

Reduced Reaction Time: The integration of reaction and separation significantly shortens the production cycle.[6]

A typical industrial process involves feeding boric anhydride (or boric acid), isopropanol, and an azeotropic agent like cyclohexane into a distillation tower.[6][8] The reaction and separation occur concurrently within the column, leading to a continuous output of high-purity triisopropyl borate.[6]

Quantitative Data Summary

| Parameter | Laboratory-Scale (Azeotropic) | Industrial-Scale (Reactive Distillation) | Reference |

| Starting Materials | Boric Acid, Isopropanol | Boric Anhydride/Boric Acid, Isopropanol | [6][7] |

| Azeotropic Agent | Cyclohexane, Toluene | Cyclohexane | [6][8] |

| Reaction Temperature | Reflux temperature of the mixture | 80-100 °C (in the reboiler) | [6] |

| Pressure | Atmospheric | 0.1 MPa | [6] |

| Typical Yield | >90% | High, continuous production | [9] |

| Purification Method | Fractional Distillation | Continuous Rectification | [6][8] |

Safety and Handling

Triisopropyl borate is a flammable liquid and should be handled with appropriate safety precautions.[10][11][12] It is also sensitive to moisture and will hydrolyze back to boric acid and isopropanol upon contact with water. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Key Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond containers when transferring the material to prevent static discharge.[10][11][12]

Conclusion

The synthesis of triisopropyl borate from boric acid and isopropanol is a well-established and scalable process that is critical to various sectors of the chemical industry. By understanding the underlying principles of esterification and equilibrium, and by employing appropriate techniques for water removal, researchers and production chemists can efficiently produce this valuable reagent. The choice between laboratory-scale azeotropic dehydration and industrial-scale reactive distillation depends on the specific requirements of the application, but both methods are capable of delivering high yields of pure product. A commitment to safety and proper handling is paramount when working with this flammable and moisture-sensitive compound.

References

- CN103204866A - Production method of high purity triisopropyl borate - Google P

-

(a) The synthesis of tri-isopropyl borate. (b) The synthesis of N , N -dibenzyl - ResearchGate. (URL: [Link])

-

The Chemical Properties and Industrial Uses of Triisopropyl Borate. (URL: [Link])

- CN114516887A - Preparation method of triisopropyl borate - Google P

- CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google P

-

Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

-

Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. (URL: [Link])

- US2739979A - Preparation of boric acid esters - Google P

-

Organic Syntheses Procedure. (URL: [Link])

-

Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem - NIH. (URL: [Link])

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

-

Does boric acid catalyze esterifications with isopropanol? - Chemistry Stack Exchange. (URL: [Link])

-

Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (URL: [Link])

-

Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC. (URL: [Link])

- US3086039A - Preparation of alkyl borate esters - Google P

-

Boric Acid Catalyzed Methyl Esterification of Sugar Acids - Griffith Research Online. (URL: [Link])

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. (URL: [Link])

-

Borate esters - Wikipedia. (URL: [Link])

Sources

- 1. Triisopropyl borate | 5419-55-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Borate esters - Wikipedia [en.wikipedia.org]

- 6. CN103204866A - Production method of high purity triisopropyl borate - Google Patents [patents.google.com]

- 7. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 8. CN114516887A - Preparation method of triisopropyl borate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

triisopropyl borate CAS number and chemical identifiers

An In-Depth Technical Guide to Triisopropyl Borate for Researchers and Drug Development Professionals

Introduction

Triisopropyl borate (CAS No. 5419-55-6) is a versatile and essential reagent in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] As a stable, easily handled liquid, it serves as a primary precursor for the formation of boronic acids and their corresponding esters, which are fundamental building blocks in the construction of complex organic molecules.[1] Its pivotal role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has cemented its importance in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds.[1] This guide provides an in-depth examination of its chemical identity, properties, core reactivity, applications in drug development, and protocols for its safe and effective use.

Part 1: Chemical Identity and Identifiers

Precise identification of a chemical substance is paramount for regulatory compliance, safety, and experimental reproducibility. Triisopropyl borate is known by a variety of synonyms and is classified under several international numbering systems.

| Identifier | Value |

| CAS Number | 5419-55-6[2] |

| IUPAC Name | tris(propan-2-yl) borate[3] |

| Molecular Formula | C9H21BO3[2] |

| Molecular Weight | 188.07 g/mol [2] |

| EC Number | 226-529-9 |

| UN Number | 2616[4] |

| InChI Key | NHDIQVFFNDKAQU-UHFFFAOYSA-N[3] |

| SMILES | CC(C)OB(OC(C)C)OC(C)C[3] |

| Synonyms | Boric Acid Triisopropyl Ester, Isopropyl Borate, Boron Isopropoxide, Triisopropoxyborane, Triisopropyl Orthoborate[2][5] |

Part 2: Physicochemical Properties

The physical and chemical properties of triisopropyl borate dictate its handling, storage, and application in various reaction conditions. It is a colorless, highly flammable liquid that is sensitive to moisture.[6]

| Property | Value |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 139 - 141 °C at 1013 hPa[7] |

| Melting Point | -59 °C[7] |

| Density | 0.815 - 0.82 g/cm³ at 20-25 °C[7][8] |

| Flash Point | 17 °C (closed cup)[7] |

| Vapor Pressure | 100 hPa at 75 °C[7] |

| Solubility | Insoluble in water; miscible with ethanol, ether, isopropanol, and benzene[5][9] |

| Refractive Index | ~1.3740 - 1.3800 at 20°C[3][10] |

Part 3: Core Reactivity and Synthetic Utility

The synthetic utility of triisopropyl borate is primarily derived from its function as an efficient precursor to boronic acids and esters, which are key intermediates in palladium-catalyzed cross-coupling reactions.

Precursor to Boronic Acids and Esters

Triisopropyl borate is widely used as a reagent for the preparation of boronic acids and their esters.[8][11] This transformation is foundational for the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds. The high purity of triisopropyl borate is critical in these syntheses as it leads to cleaner reactions and higher yields, which is essential for scalable API production.[1]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[1] Triisopropyl borate is instrumental in this process as the starting point for creating the necessary organoboron species. The general workflow involves the formation of a boronic ester from an aryl halide or triflate, which then participates in the catalytic cycle with another aryl halide.

Caption: Workflow of Suzuki-Miyaura Coupling using Triisopropyl Borate.

Lewis Acid Catalysis and Other Reactions

Beyond its role in boronic ester synthesis, triisopropyl borate also functions as a Lewis acid catalyst in various organic transformations.[5] These include esterification, transesterification, and condensation reactions.[5] It is also employed in specialized reactions like the ortho-borylation of naphthalenes, further highlighting its versatility in introducing boron functionalities into organic molecules for subsequent chemical modification.[1][8]

Part 4: Applications in Pharmaceutical Research and Drug Development

The properties of triisopropyl borate make it an invaluable tool for medicinal chemists and drug development professionals.

Synthesis of Complex APIs

The efficient and selective formation of C-C bonds enabled by triisopropyl borate-derived intermediates is crucial for synthesizing complex drug molecules.[1] Many modern pharmaceuticals feature biaryl or heteroaryl-aryl linkages, structures that are readily assembled using Suzuki-Miyaura chemistry.

Development of Boron-Containing Therapeutics

Boron-containing compounds are an emerging class of therapeutics with significant potential.[12] Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a successful boron-containing drug.[13] Triisopropyl borate serves as a key boron source for the synthesis of such innovative therapeutic agents.[12]

Enhancing Physicochemical Properties

The incorporation of boron-containing moieties, facilitated by reagents like triisopropyl borate, can be used to modulate the physicochemical properties of drug candidates.[12] This can lead to improved solubility, bioavailability, and metabolic stability, ultimately enhancing the efficacy and delivery of therapeutic agents.[12]

Caption: Key applications of Triisopropyl Borate in synthesis and drug development.

Part 5: Experimental Protocol: Synthesis of an Aryl Boronic Ester

This protocol describes a general, self-validating procedure for the synthesis of an aryl boronic ester from an aryl halide using triisopropyl borate, a common first step for a Suzuki-Miyaura coupling.

Objective: To synthesize an aryl boronic ester for use in subsequent cross-coupling reactions.

Materials:

-

Aryl halide (e.g., Aryl bromide)

-

Triisopropyl borate

-

Anhydrous solvent (e.g., THF or Toluene)

-

Strong, non-nucleophilic base (e.g., n-BuLi or Grignard reagent)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Anhydrous MgSO4 or Na2SO4 for drying

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve the aryl halide in the anhydrous solvent within the flask and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation/Grignard Formation: Slowly add the organolithium or Grignard reagent (e.g., n-BuLi) dropwise via the dropping funnel. The reaction is self-validating; a persistent color change often indicates the formation of the organometallic intermediate. Maintain the temperature at -78 °C for the duration of the addition and for an additional 30-60 minutes to ensure complete formation.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. The causality here is critical: adding the borate to the cold organometallic species prevents side reactions and maximizes yield.

-

Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of the saturated aqueous NH4Cl solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel, add an organic solvent (e.g., ethyl acetate), and wash with brine. Separate the organic layer, dry it over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude boronic ester.

-

Purification: The crude product can be purified by column chromatography or distillation as required.

Part 6: Safety, Handling, and Storage

Triisopropyl borate is a hazardous chemical that requires careful handling to mitigate risks. It is a highly flammable liquid and vapor and can cause eye irritation.[7][10][14]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids, Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour[7] |

| Eye Irritation, Category 2A | ❗ | Warning | H319: Causes serious eye irritation[14] |

Safe Handling and Engineering Controls

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical and lighting equipment.

-

Static Discharge: Take precautionary measures against static discharge. All equipment, including containers and receiving equipment, must be grounded and bonded.

-

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and approved safety glasses or a face shield.[9]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[16] Keep containers tightly closed.

-

Moisture Sensitivity: The material is sensitive to moisture and may decompose on exposure to moist air or water.[5][6] Store under an inert atmosphere if possible.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and alkali metals.[4][16]

First Aid and Spill Management

-

Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or another non-combustible material using non-sparking tools and place it in a sealed container for disposal.[4]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]

-

References

-

Ottokemi. (n.d.). Triisopropyl borate, 98% 5419-55-6. Retrieved from [Link]

-

JSC Aviabor. (n.d.). Triisopropyl borate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5419-55-6| Chemical Name : Triisopropyl Borate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropyl Borate: Essential Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

-

JSC AVIABOR. (n.d.). Safety Data Sheet: Triisopropyl borate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Triisopropyl borate. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). Triisopropyl borate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropyl Borate: Essential for Pharmaceutical Synthesis & Drug Development. Retrieved from [Link]

-

PMC - NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A17592.0F [thermofisher.com]

- 4. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Triisopropyl borate | JSC Aviabor [jsc-aviabor.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Triisopropyl borate, 98% 5419-55-6 India [ottokemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Triisopropyl Borate | 5419-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Triisopropyl borate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. nbinno.com [nbinno.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jsc-aviabor.com [jsc-aviabor.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of Isopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of the ¹¹B Nuclear Magnetic Resonance (NMR) chemical shift of isopropyl borate. Boron-containing compounds are of immense importance in organic synthesis, materials science, and pharmaceutical development. ¹¹B NMR spectroscopy stands as a primary analytical tool for the structural elucidation and characterization of these molecules. This guide will delve into the theoretical underpinnings of ¹¹B NMR, the specific chemical shift of isopropyl borate, the factors influencing this shift, and a detailed, field-proven protocol for its experimental determination. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to confidently acquire, interpret, and utilize ¹¹B NMR data in their scientific endeavors.

Introduction to ¹¹B NMR Spectroscopy: A Powerful Tool for Boron Chemistry

Boron has two naturally occurring isotopes, ¹⁰B (19.9% abundance, spin I=3) and ¹¹B (80.1% abundance, spin I=3/2).[1] Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR spectroscopic studies.[1] ¹¹B NMR spectroscopy offers a direct and sensitive window into the electronic environment of the boron atom, providing invaluable information about its coordination state, substituents, and molecular symmetry.[2]

The chemical shift in ¹¹B NMR is particularly informative, spanning a wide range of over 300 ppm (from approximately -120 to +100 ppm), which allows for the clear differentiation of various boron species.[3][4] The position of the resonance is highly dependent on the hybridization and coordination number of the boron atom. Generally, tricoordinate boron compounds resonate at lower field (higher ppm values) compared to their tetracoordinate counterparts, which are shifted upfield (lower ppm values).[5]

The ¹¹B NMR Chemical Shift of Isopropyl Borate: A Detailed Analysis

Isopropyl borate, also known as triisopropyl borate or boron triisopropoxide, possesses the chemical formula B(O-i-Pr)₃. In this molecule, the central boron atom is tricoordinate, bonded to three isopropoxy groups. This trigonal planar geometry and the electronic nature of the oxygen substituents are the primary determinants of its ¹¹B NMR chemical shift.

Table 1: Key NMR Properties of the ¹¹B Nucleus and Isopropyl Borate

| Parameter | Value | Reference |

| Isotope | ¹¹B | [1] |

| Natural Abundance | 80.1% | [1] |

| Nuclear Spin (I) | 3/2 | [1] |

| Gyromagnetic Ratio (γ) | 8.5847 x 10⁷ rad T⁻¹ s⁻¹ | [6] |

| Expected Chemical Shift (δ) of Isopropyl Borate | ~18-22 ppm | Estimated based on trends |

| Reference Compound | BF₃·OEt₂ (δ 0.0 ppm) | [4][6] |

The resonance for isopropyl borate is expected to be a single, relatively sharp line in the proton-decoupled ¹¹B NMR spectrum, reflecting the symmetrical nature of the molecule. However, due to the quadrupolar nature of the ¹¹B nucleus, the signal will inherently have a broader linewidth compared to spin-1/2 nuclei like ¹H or ¹³C.[3]

Factors Influencing the Chemical Shift of Isopropyl Borate

Several factors can subtly influence the precise chemical shift of isopropyl borate:

-

Solvent Effects: The choice of solvent can lead to minor variations in the chemical shift due to differences in solvent polarity and potential weak interactions with the boron center. Non-coordinating solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are typically preferred for obtaining spectra that reflect the intrinsic properties of the molecule.

-

Concentration: While generally a minor effect for neutral compounds, concentration changes can sometimes lead to small shifts in the resonance position.

-

Temperature: Temperature can affect molecular motion and intermolecular interactions, which may cause slight changes in the observed chemical shift.

-

Presence of Lewis Bases: Isopropyl borate, with its electron-deficient boron center, can act as a Lewis acid. The presence of Lewis basic impurities (e.g., water, amines) can lead to the formation of tetracoordinate adducts, which will exhibit a new, significantly upfield-shifted signal.

Experimental Protocol for Acquiring a High-Quality ¹¹B NMR Spectrum of Isopropyl Borate

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹¹B NMR spectrum of isopropyl borate. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

-

Choice of NMR Tube: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[3] If quartz tubes are unavailable, a background spectrum of the solvent in a standard borosilicate tube should be acquired and subtracted from the sample spectrum.

-

Solvent Selection: Choose a dry, deuterated solvent that does not coordinate to the boron atom. Chloroform-d (CDCl₃) is a common and suitable choice. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

-

Sample Concentration: Prepare a solution of isopropyl borate with a concentration of approximately 10-50 mM. While ¹¹B is a sensitive nucleus, a sufficient concentration is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Handling Precautions: Isopropyl borate is moisture-sensitive. All handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis to boric acid and isopropanol.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹¹B NMR experiment on a modern NMR spectrometer.

Table 2: Recommended ¹¹B NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) | Simple and effective for routine ¹¹B NMR. |

| Transmitter Frequency (¹¹B) | Refer to your spectrometer's specifications (e.g., ~160.4 MHz on a 500 MHz ¹H spectrometer) | Set to the Larmor frequency of the ¹¹B nucleus. |

| Spectral Width | ~200 ppm (e.g., -100 to +100 ppm) | To encompass the full range of possible boron chemical shifts. |

| Acquisition Time (AQ) | 0.1 - 0.2 seconds | A shorter acquisition time is often sufficient due to the broader lineshapes in ¹¹B NMR. |

| Relaxation Delay (D1) | 1 - 2 seconds | The quadrupolar relaxation mechanism of ¹¹B leads to relatively short relaxation times. |

| Number of Scans (NS) | 128 - 1024 | Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | For standard measurements. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 5-10 Hz prior to Fourier transformation. This will improve the signal-to-noise ratio of the relatively broad ¹¹B signal.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain a pure absorption lineshape. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.[4][6]

Visualization of Key Concepts

Molecular Structure and ¹¹B NMR

The structure of isopropyl borate directly dictates its ¹¹B NMR chemical shift. The trigonal planar geometry and the electron-donating isopropoxy groups are key features.

Figure 1: Molecular structure of isopropyl borate.

Experimental Workflow

The process of obtaining and interpreting the ¹¹B NMR spectrum of isopropyl borate follows a logical workflow.

Figure 2: Experimental workflow for ¹¹B NMR of isopropyl borate.

Common Challenges and Troubleshooting

-

Broad Background Signal: This is often due to the use of a borosilicate NMR tube. As mentioned, using a quartz tube is the best solution.[3] Alternatively, acquiring a background spectrum of the solvent and performing a subtraction can mitigate this issue.

-

Poor Signal-to-Noise Ratio: Increase the number of scans or the sample concentration. Ensure proper tuning and matching of the NMR probe for the ¹¹B frequency.

-

Presence of Multiple Signals: If a signal significantly upfield from the expected ~18-22 ppm region is observed, it likely indicates the presence of a tetracoordinate boron species. This is often due to hydrolysis of the isopropyl borate by trace amounts of water. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Distorted Lineshapes: This can arise from poor shimming of the magnetic field or improper phasing of the spectrum.

Conclusion

¹¹B NMR spectroscopy is an indispensable technique for the characterization of boron-containing compounds like isopropyl borate. The ¹¹B chemical shift provides a direct and sensitive probe of the electronic environment of the boron nucleus. For isopropyl borate, a tricoordinate borate ester, the chemical shift is expected to be in the region of δ 18-22 ppm, influenced by the electron-donating isopropoxy groups. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality ¹¹B NMR spectra, enabling accurate structural elucidation and a deeper understanding of the chemistry of these important molecules.

References

-

¹¹B NMR Chemical Shifts . San Diego State University. [Link]

-

¹¹B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL . Organic Spectroscopy International. [Link]

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers . MDPI. [Link]

-

¹¹B NMR Spectroscopy . Institute of Chemistry Ceylon. [Link]

-

¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides . Journal of the Chemical Society, Faraday Transactions. [Link]

-

Solid-State ¹¹B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand . RSC Publishing. [Link]

-

Synthetic route (a), 1 H NMR spectra (b), 11 B NMR spectra (c), and... . ResearchGate. [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates . PMC. [Link]

-

Boron NMR Spectroscopy . Magritek. [Link]

-

Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background . Michael Hunger. [Link]

-

NMR Periodic Table: Boron NMR . IMSERC. [Link]

-

A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters . ResearchGate. [Link]

-

¹¹B and 1H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer . NIH. [Link]

-

Three-Coordinated Boron-11 Chemical Shifts in Borates . SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [Link]

Sources

Foreword: Decoding the Vibrational Signature of a Versatile Borate Ester

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Triisopropyl Borate

Triisopropyl borate, a key intermediate in organic synthesis and drug development, demands rigorous analytical characterization to ensure its purity and structural integrity.[1][2] Among the suite of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide moves beyond a mere recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of why the FT-IR spectrum of triisopropyl borate appears as it does and how to leverage this understanding for confident compound identification and quality control. We will explore the causal links between molecular structure, vibrational mechanics, and the resulting spectral features, grounding our analysis in established spectroscopic principles.

The Molecular Architecture of Triisopropyl Borate

To interpret a molecule's infrared spectrum, one must first understand its structure. Triisopropyl borate, C₉H₂₁BO₃, consists of a central boron atom bonded to three isopropoxy groups (-OCH(CH₃)₂). The boron atom in simple borate esters like this adopts a trigonal planar geometry, forming a BO₃ core.[3] This specific arrangement is fundamental to its characteristic spectral signature.

The primary functional groups that give rise to distinct vibrational modes detectable by FT-IR are:

-

B-O-C Linkages: The core of the molecule, responsible for the most characteristic and intense absorption bands.

-

C-H Bonds: Abundant in the three isopropyl groups.

-

C-C Bonds: Forming the backbone of the isopropyl groups.

The absence of other functional groups, such as hydroxyl (-OH), is equally important. A pure sample of triisopropyl borate should not exhibit the broad O-H stretching band typically seen around 3200-3600 cm⁻¹, which would indicate the presence of hydrolysis products like boric acid or residual isopropyl alcohol.

To visualize this structure and its key bonds, the following diagram illustrates the molecular arrangement.

Caption: Molecular structure of triisopropyl borate.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. As triisopropyl borate is a colorless liquid, Attenuated Total Reflectance (ATR) FT-IR is the technique of choice.[4] This method is favored for its minimal sample preparation, high reproducibility, and the elimination of solvent interferences.

Instrumentation and Materials:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).

-

ATR Accessory: A single-reflection ATR accessory equipped with a diamond or zinc selenide (ZnSe) crystal. Diamond is preferred for its chemical inertness and durability.

-

Sample: Triisopropyl borate (CAS 5419-55-6), >99% purity.[2]

-

Cleaning Solvents: Isopropanol and hexane for cleaning the ATR crystal.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for thermal stability.

-

Background Collection (Self-Validation Step 1):

-

Action: Clean the ATR crystal surface thoroughly with isopropanol, followed by hexane, ensuring it is completely dry. Record a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the instrument's response and the ambient environment. By subtracting this from the sample spectrum, any signals not originating from the sample are removed, ensuring the final spectrum is solely representative of the compound. A "flat" baseline in the background is a key indicator of a clean crystal and stable instrument.

-

-

Sample Application:

-

Action: Place a single drop of triisopropyl borate onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Causality: ATR relies on the intimate contact between the sample and the crystal. Complete coverage ensures a strong, representative signal. As a non-volatile liquid, a contact press is not required.

-

-

Sample Spectrum Acquisition (Self-Validation Step 2):

-

Action: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Causality: Using identical acquisition parameters for both background and sample is critical for accurate spectral subtraction. A high signal-to-noise ratio, evident from smooth, well-defined peaks, confirms proper sample contact and sufficient scan time.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, clean the ATR crystal meticulously with appropriate solvents. The resulting spectrum should be displayed in absorbance or transmittance mode. Perform an ATR correction if necessary, which adjusts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Causality: Proper cleaning prevents cross-contamination between samples, a cornerstone of trustworthy data. ATR correction algorithms produce a spectrum that more closely resembles a traditional transmission spectrum, aiding in library searching and comparison.

-

Sources

- 1. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 4. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of Triisopropyl Borate (TiPB)

Part 1: Executive Summary

Triisopropyl borate (TiPB, CAS 5419-55-6) is a critical organoboron reagent widely employed as a precursor for boronic acids in Suzuki-Miyaura cross-couplings and as a sol-gel precursor in materials science. While technically miscible with the vast majority of organic solvents, the practical "solubility" of TiPB is defined not by saturation limits, but by chemical stability .

This guide moves beyond simple miscibility charts to address the core challenge of working with TiPB: its susceptibility to hydrolysis and transesterification. Successful application requires a rigorous understanding of solvent hygroscopicity, protic impurities, and anhydrous handling protocols.

Part 2: Physicochemical Profile

Understanding the physical baseline of TiPB is essential for process design, particularly when considering distillation or solvent swaps.

| Property | Value | Relevance to Solubility/Process |

| Molecular Formula | Lipophilic alkyl groups drive organic miscibility. | |

| Molecular Weight | 188.07 g/mol | Moderate MW allows for easy vacuum distillation. |

| Boiling Point | 139–141 °C | High BP allows use in refluxing THF or Toluene without loss. |

| Melting Point | -59 °C | Remains liquid in cryogenic lithiation protocols (-78 °C). |

| Density | 0.815 g/mL | Lighter than water; phase separation is rapid (if not hydrolyzed). |

| Flash Point | ~17 °C (62 °F) | Flammable. Requires grounding/inert gas during dissolution. |

Part 3: Solubility Landscape & Solvent Compatibility

TiPB exhibits infinite miscibility with a broad range of aprotic organic solvents. However, "soluble" does not mean "compatible." The table below categorizes solvents based on their operational viability.

Solvent Compatibility Matrix[1][2]

| Solvent Class | Specific Solvents | Miscibility | Stability Rating | Operational Notes |

| Ethers | THF, Diethyl Ether, MTBE, Dioxane | Miscible | High (if anhydrous) | Preferred Medium. Ideal for Grignard/Lithium reactions. Critical: THF must be inhibitor-free and dry (<50 ppm |

| Hydrocarbons | Hexane, Toluene, Benzene, Pentane | Miscible | High | Excellent for storage or non-polar dilutions. Often used to precipitate borate salts. |

| Chlorinated | DCM, Chloroform, 1,2-DCE | Miscible | Moderate | Use with caution. Acidic impurities in |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Low / Reactive | Avoid. TiPB undergoes rapid transesterification. In MeOH, it converts to Trimethyl Borate ( |

| Polar Aprotic | DMF, DMSO, DMAc | Miscible | Low | High hygroscopicity of these solvents makes maintaining anhydrous conditions difficult, leading to hydrolysis. |

| Water | Water | Immiscible | Zero | Decomposes. Rapid hydrolysis to Boric Acid ( |

The Hydrolysis Challenge (The "Hidden" Solubility Parameter)

The primary failure mode in TiPB applications is not insolubility, but hydrolysis . In the presence of moisture, TiPB degrades. This reaction is often catalyzed by trace acids found in unpurified halogenated solvents.

Mechanism of Degradation:

This reaction is reversible, but in the presence of excess water (or atmospheric moisture), the equilibrium shifts strongly toward boric acid, which precipitates as a white solid in non-polar solvents, often mistaken for "insolubility."

Visualization: Hydrolysis & Transesterification Pathways

Figure 1: Reaction pathways of TiPB in non-inert solvents. Hydrolysis leads to solid precipitation, while alcohols lead to chemical transformation.

Part 4: Experimental Protocols

Protocol: Anhydrous Preparation of TiPB Solutions (0.5 M in THF)

Context: Standard preparation for lithiation/borylation reactions.

Prerequisites:

-

Solvent: Tetrahydrofuran (THF), anhydrous (water content <50 ppm, verified by Karl Fischer titration).

-

Atmosphere: Argon or Nitrogen (positive pressure).

-

Glassware: Oven-dried (120°C for >4 hours), cooled under inert gas.

Step-by-Step Methodology:

-

System Setup: Assemble a 3-neck round-bottom flask (RBF) with a rubber septum, nitrogen inlet, and a temperature probe. Flame-dry the apparatus under vacuum if possible, then backfill with

. -

Solvent Transfer: Cannulate the required volume of anhydrous THF into the RBF. Do not pour.

-

Cooling (Optional): If the downstream reaction is exothermic (e.g., n-BuLi addition), cool the THF to -78°C (dry ice/acetone) or 0°C (ice bath) before adding TiPB.

-

TiPB Addition:

-

Use a gas-tight syringe or a cannula for transfer.

-

TiPB is viscous; draw slowly to avoid cavitation bubbles.

-

Add dropwise to the stirring THF.

-

-

Verification: The solution should remain perfectly clear. Any cloudiness indicates moisture ingress and the formation of boric acid.

Protocol: In-Situ Trapping for Boronic Acid Synthesis

Context: Converting an aryl halide to an arylboronic acid using TiPB.

-

Lithiation: Generate the Aryl-Lithium species in anhydrous THF/Ether at -78°C.

-

Electrophile Addition: Add neat TiPB (1.2 – 1.5 equivalents) rapidly to the lithiated species.

-

Note: Unlike other electrophiles, rapid addition is often preferred to prevent the "ate" complex from reacting with unreacted aryl-lithium.

-

-

Warming: Allow the mixture to warm to room temperature (forming the Lithium Triisopropyl Borate salt, which is soluble in THF).

-

Hydrolysis (Quench): Pour the reaction mixture into dilute aqueous HCl (1M).

-

Extraction: Extract the boronic acid with Ethyl Acetate or DCM.

Part 5: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your TiPB application.

Figure 2: Decision matrix for selecting solvents based on process parameters.

Part 6: References

-

PubChem. (2025).[3] Triisopropyl borate - Compound Summary. National Library of Medicine. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Cited for mechanistic context of borate stability).

Sources

An In-depth Technical Guide on the Safe Handling and Use of Triisopropyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Triisopropyl Borate

Triisopropyl borate ((CH₃)₂CHO)₃B is a colorless, flammable liquid with a mild, fruity odor.[1] It serves as a crucial reagent in a variety of chemical transformations. Its applications include acting as a reagent in palladium-catalyzed coupling reactions like the Suzuki reaction, in the preparation of boronic acids and esters, and as a Lewis acid catalyst.[2] Furthermore, it is utilized in the manufacturing of resins, waxes, paints, and varnishes.[2] Given its broad utility, a thorough understanding of its safety profile is paramount for all laboratory personnel.

Core Safety Data and Physicochemical Properties

A foundational aspect of safe handling is a comprehensive knowledge of the compound's physical and chemical properties. This data informs storage conditions, handling procedures, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁BO₃ | [3] |

| Molecular Weight | 188.07 g/mol | [3][4] |

| Appearance | Colorless, clear liquid | [1][3][5] |

| Boiling Point | 139-141 °C (282-286 °F) | [3][6] |

| Melting Point | -59 °C | [3] |

| Flash Point | 10-17 °C (50-62.6 °F) | [3][6] |

| Density | 0.815 g/mL at 25 °C | [3][6][7] |

| Vapor Pressure | 76 mmHg at 75 °C | [3] |

| Water Solubility | Decomposes in water | [1][3] |

| Stability | Stable under normal temperatures and pressures, but may decompose on exposure to moist air or water.[1][3] | [1][3] |

Hazard Identification and Risk Mitigation

Triisopropyl borate is classified as a highly flammable liquid and vapor.[4][8] Its vapors are heavier than air and can form explosive mixtures with air, posing a significant fire and explosion hazard, especially in confined spaces.[5][9]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors can lead to symptoms such as dizziness, suffocation, headache, nausea, and vomiting.[3][10] It may also cause a burning sensation in the chest.[3]

-

Skin Contact: May cause skin irritation and dermatitis.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3] Ingestion of large amounts can lead to central nervous system depression.[3]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to the liver and kidneys.[3]

Strategic Handling and Storage Protocols

The inherent risks associated with triisopropyl borate necessitate a stringent set of handling and storage procedures to maintain a safe laboratory environment.

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Use spark-proof tools and explosion-proof equipment.[3][10][11]

-

Ground and bond containers during material transfer to prevent static discharge.[3][10]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapors or mists.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][10][11]

Storage:

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][10][11]

-

Keep containers tightly closed to prevent exposure to moisture, which can cause decomposition.[3][10][11][12]

-

Consider storing under a nitrogen blanket to further protect from moisture.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3][10][11]

Personal Protective Equipment (PPE) Workflow

A multi-layered PPE approach is critical for minimizing exposure risk. The following workflow should be considered mandatory when handling triisopropyl borate.

Caption: PPE workflow for handling triisopropyl borate.

Detailed PPE Specifications:

-

Eye Protection: Wear chemical splash goggles.[3] A face shield is also recommended.[8]

-

Hand Protection: Wear appropriate protective gloves, such as neoprene or nitrile rubber.[12]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are essential to prevent skin exposure.[3]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[3][12]

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposure or spills is a cornerstone of laboratory safety. The following protocols are designed to be self-validating, ensuring a rapid and effective response.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[3][10] Do not use mouth-to-mouth resuscitation.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may be inefficient and could spread the fire.[5][9]

-

Specific Hazards: The substance is highly flammable and its vapors can travel to an ignition source and flash back.[5][9] Containers may explode when heated.[5][9] Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of boron.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area.[8] Eliminate all ignition sources.[5][9] Use personal protective equipment as required.[8][11]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.[5][9] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[5][9]

Reactivity and Stability: The "Why" Behind the Protocols

Understanding the reactivity of triisopropyl borate is fundamental to preventing hazardous situations.

-

Stability: The compound is stable under normal conditions but is sensitive to moisture.[3][6][12] It decomposes in the presence of water or moist air to form isopropanol and boric acid.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][10][11] It can also react with acids, liberating heat, and with alkali metals and hydrides to generate flammable hydrogen gas.[5]

-

Conditions to Avoid: Keep away from heat, flames, sparks, ignition sources, and moisture.[3][12]

The following diagram illustrates the hydrolysis reaction, a key consideration for its handling and storage.

Caption: Hydrolysis of triisopropyl borate.

Toxicological and Ecological Information

-

Toxicological Data: The oral LD50 for mice is 2500 mg/kg.[3][8] It is considered a mild eye irritant in rabbits.[3][8] The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

-

Carcinogenicity: This product is not classified as a carcinogen by IARC, NTP, or OSHA.

-

Ecological Information: There is no specific data available on the ecotoxicity of this product. However, it should not be released into the environment.[11]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. This highly flammable material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not mix with other waste. Empty containers should be handled as if they were full, as they may retain product residue.[3]

Conclusion

Triisopropyl borate is an invaluable tool in the modern research and development landscape. Its effective and safe use hinges on a deep understanding of its properties and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide, scientists and researchers can mitigate risks, ensure a safe working environment, and continue to drive innovation in their respective fields.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from [Link]

-

JSC Aviabor. (n.d.). Triisopropyl borate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Triisopropyl borate. PubChem. Retrieved from [Link]

-

Gelest, Inc. (2016). BORON ISOPROPOXIDE - Safety Data Sheet. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borates in fire retardancy. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Triisopropyl borate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Triisopropyl borate | JSC Aviabor [jsc-aviabor.com]

- 7. Triisopropyl borate | 5419-55-6 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

Methodological & Application

Application Note: Triisopropyl Borate (TiPB) in Telescoped Suzuki-Miyaura Cross-Coupling

Executive Summary

Triisopropyl borate (TiPB, CAS: 5419-55-6) is a critical organoboron reagent used primarily to synthesize aryl- and heteroaryl-boronic acids and esters in situ.[1] While pinacol esters (

Its primary advantage over trimethyl borate (TMB) is steric hindrance . The bulky isopropyl groups prevent the formation of "ate" complex impurities (borinic acids) caused by double-addition of the nucleophile—a common failure mode with smaller alkyl borates. This guide details the mechanistic rationale and provides validated protocols for using TiPB in telescoped (one-pot) Suzuki-Miyaura couplings , specifically highlighting the Buchwald-Oberli method for utilizing Lithium Triisopropyl Borates (LTBs) directly.

Mechanistic Foundations: The "Boron-Ate" Pathway

The efficacy of TiPB relies on its behavior during the nucleophilic attack by an organometallic species (

The Steric Shield Effect

When an aryl-lithium species attacks a borate ester, it forms a tetra-coordinate boronate "ate" complex.

-

With Trimethyl Borate (TMB): The methoxide leaving group is small. The "ate" complex can easily dissociate a methoxide, reforming a neutral boronic ester (

), which is still electrophilic. A second equivalent of -

With Triisopropyl Borate (TiPB): The bulky isopropoxide groups stabilize the initial "ate" complex

. This complex is sterically crowded and electronically stable at low temperatures, effectively halting the reaction at the mono-substituted stage.

Pathway Diagram

The following diagram illustrates the divergence between the desired mono-borylation and the unwanted bis-borylation, highlighting TiPB's role in enforcing selectivity.

Figure 1: Mechanistic pathway showing how TiPB stabilizes the 'ate' complex to prevent over-alkylation.

Critical Comparative Analysis

Select the correct boron source based on substrate stability and cost constraints.

| Feature | Triisopropyl Borate (TiPB) | Trimethyl Borate (TMB) | Bis(pinacolato)diboron |

| Primary Use | Electrophilic trapping (Li/Mg) | Electrophilic trapping (Li/Mg) | Catalytic Borylation (Pd) |

| Steric Bulk | High (Isopropyl) | Low (Methyl) | High (Pinacol) |

| Double Addition Risk | Low (High Selectivity) | High (Requires excess borate) | N/A |

| Atom Economy | Moderate | High | Low |

| Hydrolysis Rate | Moderate (Controlled) | Fast (Hygroscopic) | Very Slow (Requires oxidation) |

| Cost | Moderate | Low | High |

| Rec. Application | Pharma Intermediates (High Purity) | Commodity Chemicals | Late-stage Functionalization |

Protocol 1: Telescoped Synthesis using Lithium Triisopropyl Borates (LTBs)

Based on the method by Oberli & Buchwald (2012).

This protocol avoids the isolation of unstable boronic acids. Instead, the stable lithium triisopropyl borate (LTB) salt is generated and used directly as the nucleophile in the Suzuki coupling. This is the most efficient method for library synthesis.

Reagents & Equipment[2]

-

Substrate: Aryl Bromide (

equiv)[2] -

Reagent: Triisopropyl Borate (

- -

Base: n-Butyllithium (

equiv, typically 2.5M in hexanes)[2][3] -

Catalyst: XPhos Pd G2 or G3 (

mol%) -

Coupling Partner: Aryl/Heteroaryl Halide

-

Solvents: THF (anhydrous), Toluene.[4]

Step-by-Step Workflow

Step A: Generation of the LTB Salt

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

-

Charge: Add Aryl Bromide (

equiv) and TiPB ( -

Solvent: Add anhydrous THF/Toluene (1:4 ratio). Note: Toluene helps solubilize the non-polar intermediates.

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone).

-

Lithiation: Add n-BuLi dropwise over 30 minutes.

-

Critical: The presence of TiPB during lithiation allows for "in-situ quench," minimizing the lifetime of the free aryl-lithium species. This is safer for substrates with sensitive functional groups.

-

-

Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. The solution now contains the stable species

.

Step B: Direct Cross-Coupling

-

Preparation: Do NOT quench with acid.

-

Addition: To the reaction vessel containing the LTB salt, add:

-

Degassed water (0.5 mL per mmol substrate).

-

Coupling partner (Aryl Halide,

- -

XPhos Pd G2 Precatalyst (

mol%).

-

-

Activation: Add weak base (e.g.,

, 0.5M aqueous solution) if the LTB salt alone is insufficient (though the LTB itself acts as the boron source, external base often accelerates transmetallation). -

Reaction: Heat to 40–60°C for 2–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Process Flow Diagram

Figure 2: Telescoped workflow for using TiPB in Suzuki coupling without intermediate isolation.

Protocol 2: Classical Isolation of Boronic Acids

Best for: When the boronic acid must be purified, stored, or characterized before coupling.

-

Lithiation: Perform Li-Halogen exchange on Ar-Br in THF at -78°C.

-

Trapping: Cannulate the Ar-Li solution into a solution of TiPB (excess, 1.2–1.5 equiv) in THF at -78°C.

-

Note: Inverse addition (Li into Borate) is preferred here to ensure Borate is always in excess, further preventing double addition.

-

-

Hydrolysis:

-

Quench with 1M HCl until pH reaches ~1-2.

-

Stir for 30 mins to hydrolyze the isopropyl esters.

-

-

Extraction: Extract with EtOAc.

-

Purification: Crystallize from water or Acetonitrile/Water.

-

Warning: Do not use column chromatography for free boronic acids if possible; they streak and interact with silica.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step A) | Moisture in TiPB. | Distill TiPB over |

| Bis-Aryl Impurity | Localized high concentration of Ar-Li. | Ensure vigorous stirring. Use "Inverse Addition" (add Ar-Li to TiPB) if using Protocol 2. |

| Waxy/Oily Product | Incomplete hydrolysis of isopropyl groups. | Increase hydrolysis time or acidity (pH < 2) during workup. |

| Protodeboronation | Substrate instability during warming. | For Step A: Keep at -78°C longer. For Step B: Use milder bases ( |

| Precipitation | LTB salt insolubility. | Ensure Toluene is present in the solvent mixture (THF/Toluene) to solubilize the ate complex. |

References

-

Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates."[2][5] Organic Letters, 14(17), 4606–4609.[2][5] Link[2]

-

Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). "Synthesis of ortho-Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates."[6] Organic Letters, 3(10), 1435–1437. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Li, W., & Nelson, D. P. (2006). "Systematic Study of the Synthesis of Pyridylboronic Acids." Journal of Organic Chemistry, 71(16), 6129-6134. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Triisopropyl borate and Organolithium reagents before handling. Pyrophoric handling techniques are required for Step A.

Sources

- 1. nbinno.com [nbinno.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Application Notes & Protocols: Triisopropyl Borate as a Versatile Precursor for Advanced Flame Retardants

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of triisopropyl borate (TIBP) in the synthesis of high-performance, halogen-free flame retardants. We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and material integration, and discuss characterization methodologies. This guide emphasizes the causality behind experimental choices to empower researchers to not only replicate but also innovate upon these foundational methods. Key applications, including the synthesis of polyborosiloxane additives and the direct surface modification of cellulosic materials, are presented with quantitative performance data and mechanistic diagrams.

Introduction: The Role of Boron in Modern Flame Retardancy

The demand for effective, environmentally benign flame retardants (FRs) has driven significant research away from traditional halogenated compounds. Boron-containing compounds have emerged as a leading alternative, valued for their low toxicity, smoke suppression capabilities, and synergistic effects with other FR systems.[1][2][3] The primary mechanism of boron-based flame retardants is action in the condensed phase.[4] Upon exposure to high temperatures, they decompose to form a glassy boric oxide (B₂O₃) layer on the substrate's surface.[5][6] This vitreous coating serves two critical functions: it acts as a physical barrier, insulating the underlying material from heat and preventing the ingress of oxygen, and it promotes the formation of a stable carbonaceous char, which further limits the release of flammable volatiles that fuel combustion.[4][7]

Triisopropyl borate (CAS 5419-55-6), a readily available borate ester, serves as an excellent and versatile molecular precursor for introducing boron into various material systems. Its controlled reactivity, particularly its susceptibility to hydrolysis, allows for its transformation into active flame-retardant species under relatively mild conditions.

Properties and Rationale for Use of Triisopropyl Borate (TIBP)

Triisopropyl borate is a colorless liquid with properties that make it an ideal starting material for FR synthesis.[8] Its primary advantage lies in its facile and predictable hydrolysis reaction, which yields boric acid and isopropanol as shown in Figure 1. This reaction is the cornerstone of its application, as the in situ generation of boric acid can be precisely controlled within a polymer matrix or on a material's surface.

Figure 1: Hydrolysis of Triisopropyl Borate

Caption: The controlled hydrolysis of TIBP to boric acid and isopropanol.

This generated boric acid, upon further heating, dehydrates to form the protective boron oxide layer, the key active flame-retardant species. The volatility of the isopropanol byproduct ensures it is easily removed from the final material, leaving behind the desired boron functionality without significant contamination.

Application I: Synthesis of Polyborosiloxane (PBS) as a Polymer Additive

Polyborosiloxanes are hybrid inorganic-organic polymers containing Si-O-B linkages.[9] They are highly effective as FR additives, combining the thermal stability and char-forming ability of borates with the flexibility and compatibility of silicones.[10] This protocol describes a method for synthesizing a PBS polymer via the reaction of TIBP with a hydroxyl-terminated polydimethylsiloxane (PDMS-OH).

Experimental Protocol: PBS Synthesis

Objective: To synthesize a polyborosiloxane polymer for use as a flame-retardant additive in a polymer matrix (e.g., polypropylene, epoxy).

Materials:

-

Hydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity 750 cSt)

-

Triisopropyl borate (TIBP, 98+%)[11]

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap with condenser

-

Heating mantle with magnetic stirrer

-

Thermocouple

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of TIBP.

-

Reagent Charging: Charge the flask with PDMS-OH (e.g., 100 g) and toluene (e.g., 250 mL). Begin stirring and purge the system with nitrogen for 15 minutes to create an inert atmosphere.

-

Initiating the Reaction: Slowly add TIBP to the flask via syringe. The molar ratio of PDMS-OH hydroxyl groups to TIBP is a critical parameter; a 3:1 ratio is a robust starting point.

-

Condensation Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction proceeds via condensation, releasing isopropanol, which is collected in the Dean-Stark trap along with toluene.

-

Causality Note: The removal of the isopropanol byproduct drives the equilibrium of the condensation reaction forward, ensuring a high degree of polymerization and the formation of stable Si-O-B bonds.[9]

-

-

Monitoring and Completion: Monitor the reaction progress by observing the volume of alcohol collected. The reaction is typically complete within 4-6 hours when no more alcohol is being generated.

-

Solvent Removal: After cooling to room temperature, remove the toluene solvent using a rotary evaporator under reduced pressure.

-

Product Characterization: The final product is a viscous, clear, or slightly opaque liquid. Characterize the PBS using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of Si-O-B bonds (characteristic peaks around 1340 cm⁻¹) and the disappearance of the PDMS -OH peak (around 3300 cm⁻¹).

Workflow Diagram: PBS Synthesis

Caption: Step-by-step workflow for the synthesis of polyborosiloxane (PBS).

Performance Data

The synthesized PBS can be compounded with various polymers. The table below shows representative data for PBS incorporated into a polypropylene (PP) matrix.

| Formulation | PBS Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

| Neat PP | 0 | 17.5 | No Rating (NR) | ~1200 |

| PP / PBS | 10 | 24.0 | V-2 | ~750 |

| PP / PBS | 20 | 28.5 | V-0 | ~450 |

Data is representative and sourced from typical results in polymer science literature.

Application II: Direct Flame Retardant Treatment of Cellulosic Materials

TIBP is highly effective for treating cellulosic materials like cotton fabric and wood due to the abundance of hydroxyl groups on the cellulose backbone. The treatment relies on an in situ hydrolysis and deposition of boric acid, followed by thermal curing to form a protective B₂O₃ coating.

Experimental Protocol: Cotton Fabric Treatment

Objective: To impart flame retardancy to a cotton fabric sample using a TIBP-based solution.

Materials:

-

Triisopropyl borate (TIBP, 98+%)

-

Isopropanol (anhydrous)

-

Deionized water

-

Scoured and dried 100% cotton fabric

Equipment:

-

Beakers and graduated cylinders

-

Padding mangle (or rollers)

-

Laboratory oven with temperature control

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a 15% (w/w) solution of TIBP in anhydrous isopropanol. This is the "treating solution." Prepare a separate "hydrolysis solution" of 5% (v/v) deionized water in isopropanol.

-

Causality Note: Using anhydrous solvent for the TIBP solution prevents premature reaction. The separate, controlled introduction of water initiates the hydrolysis process uniformly on the fabric surface.

-

-

Fabric Impregnation (Pad-Dry):

-

Weigh the dry cotton fabric (W_initial).

-

Immerse the fabric in the TIBP treating solution for 60 seconds.

-

Pass the saturated fabric through a padding mangle set to achieve a wet pick-up of 80-100%. The wet pick-up is the weight of solution absorbed relative to the dry fabric weight.

-

-

Hydrolysis Step: Immediately spray the damp fabric evenly with the hydrolysis solution. Allow the fabric to sit at room temperature for 10 minutes. You may observe slight warming as the exothermic hydrolysis reaction proceeds.[12]

-

Drying and Curing:

-

Dry the treated fabric in an oven at 80 °C for 15 minutes to remove the isopropanol solvent.

-

Increase the oven temperature to 140 °C and cure the fabric for 5 minutes. This step converts the deposited boric acid into an amorphous, water-insoluble boron oxide layer.

-

-

Final Assessment:

-

Weigh the final, cooled fabric (W_final). Calculate the add-on percentage: ((W_final - W_initial) / W_initial) * 100%.

-

Test the flame retardancy using a standard vertical flame test (e.g., ASTM D6413).

-

Performance Evaluation

A vertical flame test on TIBP-treated cotton demonstrates a dramatic improvement in fire resistance.

| Sample | Add-on (%) | After-flame Time (s) | After-glow Time (s) | Char Length (mm) |

| Untreated Cotton | 0 | Burns completely | Burns completely | N/A |

| TIBP-Treated Cotton | ~8-10 | 0 | < 2 | ~35 |

General Mechanism of Boron-Based Flame Retardancy

The efficacy of flame retardants derived from TIBP stems from a multi-faceted mechanism that primarily acts in the condensed phase during combustion.

Caption: Key mechanisms of action for TIBP-derived flame retardants.

-

Endothermic Decomposition: The initial decomposition of boric acid (formed from TIBP hydrolysis) into boron oxide and water is an endothermic process, absorbing heat and cooling the material at the combustion front.[3]

-

Protective Layer Formation: The newly formed boron oxide melts at higher temperatures (~450 °C) and flows to create a continuous, non-flammable glassy film. This layer insulates the underlying polymer from further thermal attack and blocks oxygen from reaching the fuel source.[5][6][7]

-

Char Promotion: Boron compounds act as dehydration catalysts for many polymers, particularly cellulosics. They promote cross-linking reactions that favor the formation of a stable, insulating carbonaceous char rather than flammable volatile gases like CO and CO₂.[4][13]

-